2-(3-Isocianatofenil)pirimidina

Descripción general

Descripción

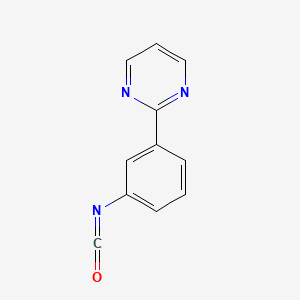

2-(3-Isocyanatophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isocyanate group attached to the phenyl ring, which is further connected to the pyrimidine ring. The molecular formula of 2-(3-Isocyanatophenyl)pyrimidine is C11H7N3O .

Aplicaciones Científicas De Investigación

2-(3-Isocyanatophenyl)pyrimidine has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, to which 2-(3-isocyanatophenyl)pyrimidine belongs, are known to have a wide range of pharmacological effects . They are part of living organisms and play a vital role in various biological procedures . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . De novo purine and pyrimidine biosynthetic pathways are highly conserved in nature . The purine ring is built on PRPP, while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-P added to the pyrimidine ring .

Pharmacokinetics

Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

Result of Action

The safety data sheet for 2-(4-isocyanatophenyl)pyrimidine, a similar compound, indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation .

Action Environment

The safety data sheet for 2-(4-isocyanatophenyl)pyrimidine, a similar compound, recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling the compound .

Análisis Bioquímico

Biochemical Properties

2-(3-Isocyanatophenyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular processes. Additionally, 2-(3-Isocyanatophenyl)pyrimidine has been shown to interact with tubulin, a protein that is vital for maintaining cell structure and facilitating cell division .

Cellular Effects

The effects of 2-(3-Isocyanatophenyl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the compound has been observed to cause cell cycle arrest in cancer cells by inhibiting tubulin polymerization, leading to the disorganization of microtubules . This disruption in cell division ultimately results in the inhibition of cancer cell proliferation.

Molecular Mechanism

At the molecular level, 2-(3-Isocyanatophenyl)pyrimidine exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their phosphorylation activity, which is crucial for signal transduction pathways . Additionally, the compound interacts with tubulin at the colchicine binding site, preventing tubulin polymerization and thereby disrupting microtubule dynamics . These interactions lead to changes in gene expression and cellular function, contributing to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Isocyanatophenyl)pyrimidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that prolonged exposure to 2-(3-Isocyanatophenyl)pyrimidine can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(3-Isocyanatophenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can cause adverse effects such as cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

2-(3-Isocyanatophenyl)pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate nucleotide metabolism . The compound affects the metabolic flux by inhibiting key enzymes in the pyrimidine metabolism pathway, leading to alterations in metabolite levels . These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-(3-Isocyanatophenyl)pyrimidine is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of 2-(3-Isocyanatophenyl)pyrimidine plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with target enzymes and proteins, influencing its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isocyanatophenyl)pyrimidine typically involves the reaction of 3-aminophenylpyrimidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:

Starting Material: 3-Aminophenylpyrimidine

Reagent: Phosgene or a phosgene equivalent (e.g., triphosgene)

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Isocyanatophenyl)pyrimidine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of phosgene gas is carefully controlled, and appropriate safety measures are implemented to handle this toxic reagent. The product is purified through standard techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Isocyanatophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as amines or alcohols are used under mild conditions to form urea or carbamate derivatives.

Substitution Reactions: Reagents such as nitric acid or halogens (e.g., bromine) are used under controlled conditions to achieve selective substitution on the aromatic ring.

Cycloaddition Reactions: Reagents such as azides or alkynes are used under thermal or catalytic conditions to form triazoles or other heterocycles.

Major Products Formed

Urea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Substituted Aromatic Compounds: Formed from electrophilic substitution reactions.

Heterocyclic Compounds: Formed from cycloaddition reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Isocyanatophenyl)pyrimidine: Similar structure but with the isocyanate group at the para position.

2-(3-Isocyanatophenyl)quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

2-(3-Isocyanatophenyl)benzoxazole: Similar structure but with a benzoxazole ring instead of a pyrimidine ring.

Uniqueness

2-(3-Isocyanatophenyl)pyrimidine is unique due to the specific positioning of the isocyanate group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and material science .

Propiedades

IUPAC Name |

2-(3-isocyanatophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c15-8-14-10-4-1-3-9(7-10)11-12-5-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYIDBUDGAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640277 | |

| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898289-49-1 | |

| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.